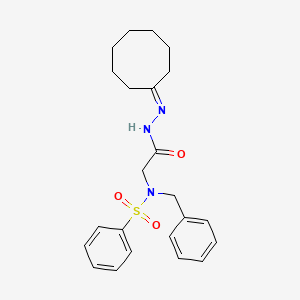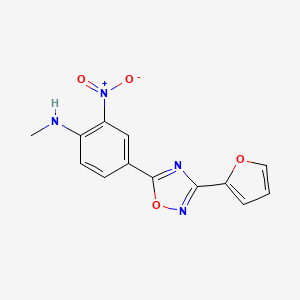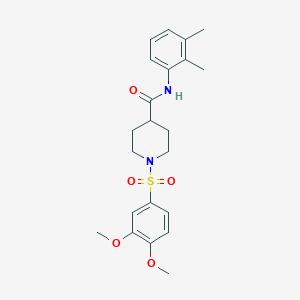
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(2,3-dimethylphenyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(2,3-dimethylphenyl)piperidine-4-carboxamide, commonly known as Compound X, is a synthetic compound that has recently gained attention in the scientific community due to its potential applications in various research fields.
科学的研究の応用
Compound X has shown potential in various research fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, Compound X has been studied for its ability to modulate the activity of various ion channels, such as the voltage-gated sodium channels and the transient receptor potential channels. In pharmacology, Compound X has been investigated for its potential as a drug candidate for the treatment of various diseases, such as chronic pain and epilepsy. In medicinal chemistry, Compound X has been used as a starting point for the development of new drug candidates with improved properties.
作用機序
Compound X is believed to exert its effects by binding to specific sites on ion channels, thereby modulating their activity. For example, Compound X has been shown to bind to the voltage-sensing domain of voltage-gated sodium channels, leading to a shift in the voltage dependence of channel activation. This shift can result in the inhibition of channel activity, thereby reducing the excitability of neurons.
Biochemical and Physiological Effects
Compound X has been shown to have various biochemical and physiological effects, depending on the specific ion channel it targets. For example, Compound X has been shown to inhibit the activity of voltage-gated sodium channels, leading to a reduction in neuronal excitability. This effect has potential applications in the treatment of chronic pain and epilepsy. In addition, Compound X has been shown to modulate the activity of transient receptor potential channels, leading to a reduction in inflammation and pain.
実験室実験の利点と制限
Compound X has several advantages for lab experiments, including its high potency and selectivity for specific ion channels. However, Compound X also has some limitations, such as its relatively short half-life and its potential for off-target effects. These limitations need to be taken into consideration when designing experiments using Compound X.
将来の方向性
There are several future directions for research on Compound X. One area of interest is the development of new drug candidates based on Compound X, with improved properties such as increased potency and selectivity, and longer half-life. Another area of interest is the investigation of the potential of Compound X in the treatment of various diseases, such as chronic pain, epilepsy, and inflammation. Finally, further studies are needed to elucidate the exact mechanism of action of Compound X on specific ion channels, which could provide insights into the development of new drugs targeting these channels.
Conclusion
In conclusion, Compound X is a synthetic compound with potential applications in various research fields, including neuroscience, pharmacology, and medicinal chemistry. Its mechanism of action involves the modulation of specific ion channels, leading to various biochemical and physiological effects. While Compound X has several advantages for lab experiments, it also has some limitations that need to be taken into consideration. Future research on Compound X could lead to the development of new drug candidates with improved properties and the discovery of new treatments for various diseases.
合成法
Compound X is synthesized by the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 2,3-dimethylaniline, followed by the addition of piperidine-4-carboxamide. The reaction is carried out under anhydrous conditions and in the presence of a base, such as triethylamine. The resulting compound is then purified by column chromatography to obtain Compound X in its pure form.
特性
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-N-(2,3-dimethylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-15-6-5-7-19(16(15)2)23-22(25)17-10-12-24(13-11-17)30(26,27)18-8-9-20(28-3)21(14-18)29-4/h5-9,14,17H,10-13H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWFGKLNDGPPCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




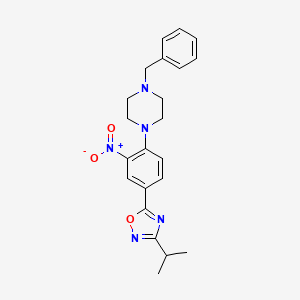
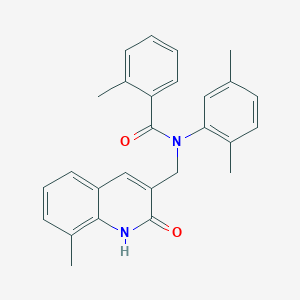
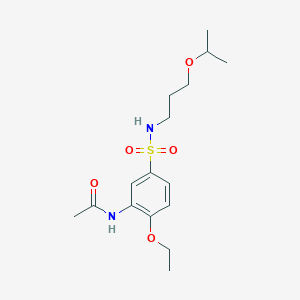
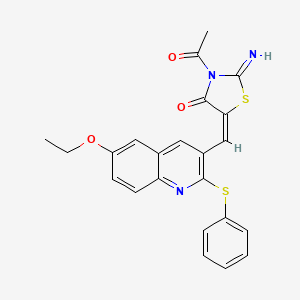
![2-ethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7706380.png)
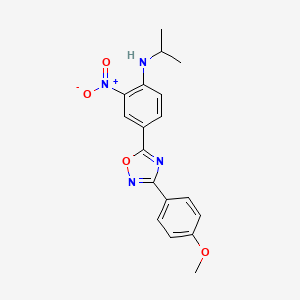
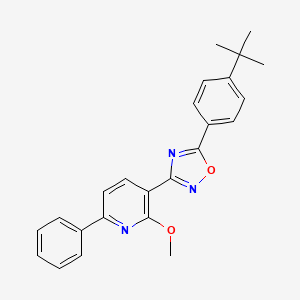
![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7706405.png)
